(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
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Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This is attached to a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a benzene ring fused with a 1,4-dioxin ring. Additionally, it contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets and induce a range of effects .
Biochemical Pathways
The compound may affect several biochemical pathways. Isoxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Isoxazole derivatives have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYJFIPEPQKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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